molecular formula C7H3F5N2O2 B6324455 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid CAS No. 887407-55-8

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid

Cat. No.: B6324455
CAS No.: 887407-55-8
M. Wt: 242.10 g/mol
InChI Key: DRPUYPKWRLESHW-UHFFFAOYSA-N
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Description

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a perfluoroethyl group at the 2-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid typically involves the reaction of a suitable pyrimidine precursor with a perfluoroethylating agent. One common method involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which is treated with various amidinium salts to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation and Reduction: Alcohols, aldehydes, or ketones depending on the specific reaction conditions.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Perfluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The perfluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Perfluoroethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the perfluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)5-13-1-3(2-14-5)4(15)16/h1-2H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPUYPKWRLESHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201193731
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-55-8
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,2,2,2-Pentafluoroethyl)-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201193731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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